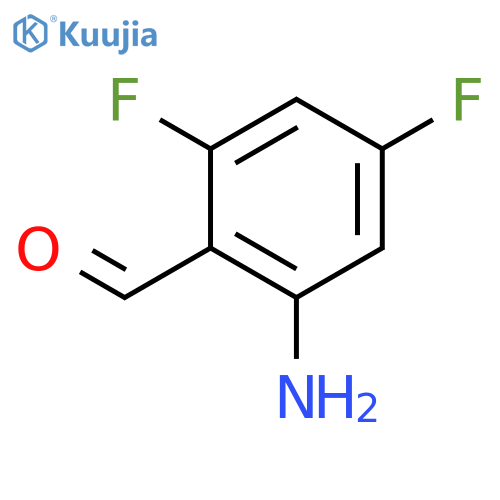

Cas no 1260790-53-1 (2-Amino-4,6-difluorobenzaldehyde)

1260790-53-1 structure

商品名:2-Amino-4,6-difluorobenzaldehyde

CAS番号:1260790-53-1

MF:C7H5F2NO

メガワット:157.117508649826

MDL:MFCD15528759

CID:1091803

2-Amino-4,6-difluorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4,6-difluorobenzaldehyde

-

- MDL: MFCD15528759

- インチ: InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2

- InChIKey: VANKEUNZTVVEDG-UHFFFAOYSA-N

- ほほえんだ: O=CC1=C(F)C=C(F)C=C1N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

2-Amino-4,6-difluorobenzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

2-Amino-4,6-difluorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228346-250mg |

2-Amino-4,6-difluorobenzaldehyde |

1260790-53-1 | 98% | 250mg |

¥1498.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228346-1g |

2-Amino-4,6-difluorobenzaldehyde |

1260790-53-1 | 98% | 1g |

¥3471.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D745658-250mg |

Benzaldehyde, 2-amino-4,6-difluoro- |

1260790-53-1 | 98% | 250mg |

$170 | 2024-06-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ598-100mg |

2-Amino-4,6-difluorobenzaldehyde |

1260790-53-1 | 98% | 100mg |

694CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ598-1g |

2-Amino-4,6-difluorobenzaldehyde |

1260790-53-1 | 98% | 1g |

2176.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RJ598-200mg |

2-Amino-4,6-difluorobenzaldehyde |

1260790-53-1 | 98% | 200mg |

961.0CNY | 2021-07-12 | |

| Enamine | EN300-7415042-2.5g |

2-amino-4,6-difluorobenzaldehyde |

1260790-53-1 | 95.0% | 2.5g |

$582.0 | 2025-03-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A847631-100mg |

2-Amino-4,6-difluorobenzaldehyde |

1260790-53-1 | 98% | 100mg |

819.90 | 2021-05-17 | |

| 1PlusChem | 1P000RQW-1g |

Benzaldehyde, 2-amino-4,6-difluoro- |

1260790-53-1 | 98% | 1g |

$322.00 | 2024-07-09 | |

| abcr | AB441842-250mg |

2-Amino-4,6-difluorobenzaldehyde; . |

1260790-53-1 | 250mg |

€312.80 | 2024-08-03 |

2-Amino-4,6-difluorobenzaldehyde 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1260790-53-1 (2-Amino-4,6-difluorobenzaldehyde) 関連製品

- 151585-93-2(2-Amino-6-fluorobenzaldehyde)

- 777089-82-4(4-amino-2,6-difluoro-benzaldehyde)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260790-53-1)2-Amino-4,6-difluorobenzaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):362.0/767.0